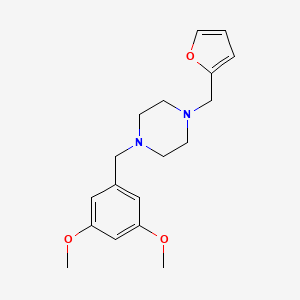
1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine, also known as 2C-B-Fly, is a synthetic psychedelic drug that belongs to the phenethylamine and benzodihydrodifuran classes. It was first synthesized in 1996 by Aaron P. Monte, and its chemical structure is similar to that of 2C-B, a well-known psychedelic drug. 2C-B-Fly has gained popularity in the research community due to its unique chemical structure and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine is not fully understood, but it is believed to involve the activation of the serotonin 5-HT2A receptor. This receptor is known to play a role in the regulation of mood, cognition, and perception, and its activation by this compound is thought to produce the drug's psychedelic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized, but it is believed to produce psychedelic effects similar to those of other phenethylamine and benzodihydrodifuran compounds. These effects may include alterations in mood, cognition, and perception, as well as changes in heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine in lab experiments is its unique chemical structure, which may offer insights into the structure-activity relationships of other phenethylamine and benzodihydrodifuran compounds. However, one limitation of using this compound in lab experiments is its potential for abuse, which may limit its availability and increase the risk of diversion.
Future Directions
There are several future directions for research on 1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine, including:
1. Further studies on the mechanism of action of this compound and its potential therapeutic applications in the treatment of psychiatric disorders.
2. Investigations into the structure-activity relationships of other phenethylamine and benzodihydrodifuran compounds, with the goal of developing new drugs with improved therapeutic profiles.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound, including its metabolism and elimination from the body.
4. Development of new analytical methods for the detection and quantification of this compound in biological samples, which may be useful for forensic and toxicological purposes.
Conclusion:
This compound is a synthetic psychedelic drug that has gained popularity in the research community due to its unique chemical structure and potential therapeutic applications. While the biochemical and physiological effects of this compound are not well characterized, it is believed to produce psychedelic effects similar to those of other phenethylamine and benzodihydrodifuran compounds. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications, as well as to develop new drugs with improved therapeutic profiles.
Synthesis Methods
The synthesis of 1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine involves a multi-step process that includes the reaction of 3,5-dimethoxybenzaldehyde with 2-furylacetonitrile, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 1-bromo-3-chloropropane to yield this compound.
Scientific Research Applications
1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine has been the subject of several scientific studies due to its potential therapeutic applications. One such study conducted by Nichols et al. (2002) found that this compound has a high affinity for the serotonin 5-HT2A receptor, which is known to play a role in the regulation of mood, cognition, and perception. This suggests that this compound may have potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and PTSD.
properties
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-21-17-10-15(11-18(12-17)22-2)13-19-5-7-20(8-6-19)14-16-4-3-9-23-16/h3-4,9-12H,5-8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDDASNOGQLURB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2)CC3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5852353.png)

![2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone](/img/structure/B5852369.png)

![5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5852379.png)

![1-methyl-5-phenyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5852392.png)

![N-(4-fluorophenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5852413.png)


